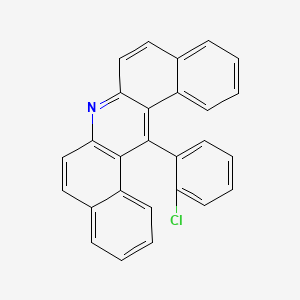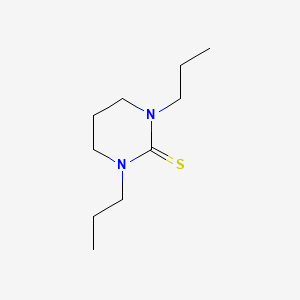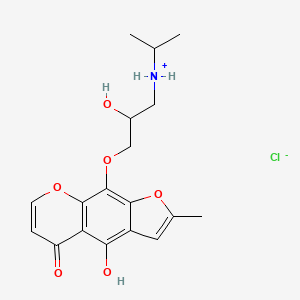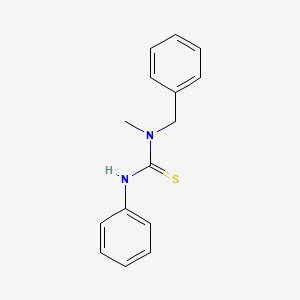
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) which are known for their complex structures and significant environmental impact. This compound is of particular interest due to its mutagenic and carcinogenic properties, making it a subject of study in environmental forensics and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,j)acridine, 14-(2-chlorophenyl)- typically involves a multi-step process. One common method includes the regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its broad applicability and good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of palladium catalysts and cycloisomerization reactions are likely employed in large-scale production as well.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrides for reduction reactions, and halogenated organics for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted acridines.
Scientific Research Applications
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as an analytical standard for the determination of PAHs in environmental samples.
Biology: Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine: Research into its biological effects can contribute to understanding cancer development and potential therapeutic targets.
Mechanism of Action
The mechanism by which dibenzo(a,j)acridine, 14-(2-chlorophenyl)- exerts its effects involves its interaction with DNA. It can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(a,h)acridine
- Dibenzo(a,c)anthracene
- Benzo©acridine
- Indeno(1,2,3-cd)pyrene
- Dibenzo(a,h)anthracene
Uniqueness
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is unique due to its specific structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different mutagenic and carcinogenic properties, making it a distinct subject of study in environmental and biological research.
Properties
CAS No. |
35839-54-4 |
|---|---|
Molecular Formula |
C27H16ClN |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16ClN/c28-22-12-6-5-11-21(22)27-25-19-9-3-1-7-17(19)13-15-23(25)29-24-16-14-18-8-2-4-10-20(18)26(24)27/h1-16H |
InChI Key |
PUTUGNFDBXZQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)






![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)





